molecular formula C25H17FO7 B2386946 3-(4-(ethoxycarbonyl)phenoxy)-4-oxo-4H-chromen-7-yl 4-fluorobenzoate CAS No. 637753-05-0

3-(4-(ethoxycarbonyl)phenoxy)-4-oxo-4H-chromen-7-yl 4-fluorobenzoate

Cat. No. B2386946
CAS RN: 637753-05-0
M. Wt: 448.402
InChI Key: OGDAPONERKYECC-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of a compound like this would likely be determined using techniques such as X-ray crystallography, NMR spectroscopy, or mass spectrometry . Unfortunately, specific structural data for this compound isn’t available in the search results .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its exact structure and the conditions under which it’s used. Without specific information, it’s difficult to predict its reactivity .

Scientific Research Applications

Fungicidal Activity

The compound’s structure suggests potential fungicidal properties. Researchers have synthesized novel coumarin ester derivatives based on this core structure. Notably, 4-(3,4-dichloroisothiazole)-7-hydroxy coumarins serve as fungicidal leads. By esterifying these compounds, they aimed to enhance their fungicidal activity . In vitro bioassays demonstrated that one derivative, compound 2ai , displayed good activity against several fungal pathogens, including Alternaria solani, Botrytis cinerea, Cercospora arachidicola, Physalospora piricola, and Sclerotinia sclerotiorum. Its efficacy was comparable to the lead compound 1a. Further research in this area could explore the mechanism of action and optimize derivatives for crop protection.

Tyrosinase Inhibition

The compound’s oxadiazole moiety may have tyrosinase inhibitory effects. In a study, a related 1,3,4-oxadiazole derivative exhibited potent inhibition against tyrosinase, an enzyme involved in melanin synthesis. The compound 3-(5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl) pyridine showed an IC50 value of 2.18 µM, outperforming the standard L-mimosine (IC50 = 3.68 µM) . This suggests potential applications in cosmetics or dermatology.

Antibacterial Properties

Exploring the compound’s antibacterial potential, researchers synthesized novel derivatives of 5-phenyl sulfonate methyl 1,3,4-oxadiazole. One derivative, compound 4a-2 , caused the cell membrane of Xanthomonas oryzae pv. oryzae to rupture or deform. These findings indicate that these derivatives might serve as potential antibacterial agents . Further investigations could explore their efficacy against other bacterial strains and mechanisms of action.

Mechanism of Action

The mechanism of action would depend on the application of this compound. For example, if it’s used as a pharmaceutical, the mechanism of action would depend on the biological target of the drug .

Safety and Hazards

The safety and hazards associated with this compound would depend on its exact structure and properties. It’s important to handle all chemicals with appropriate safety precautions .

Future Directions

The future directions for research on this compound would depend on its applications and properties. It could potentially be used in various fields, such as pharmaceuticals, materials science, or chemical synthesis .

properties

IUPAC Name

ethyl 4-[7-(4-fluorobenzoyl)oxy-4-oxochromen-3-yl]oxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H17FO7/c1-2-30-24(28)15-5-9-18(10-6-15)32-22-14-31-21-13-19(11-12-20(21)23(22)27)33-25(29)16-3-7-17(26)8-4-16/h3-14H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGDAPONERKYECC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)OC2=COC3=C(C2=O)C=CC(=C3)OC(=O)C4=CC=C(C=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H17FO7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-(ethoxycarbonyl)phenoxy)-4-oxo-4H-chromen-7-yl 4-fluorobenzoate

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